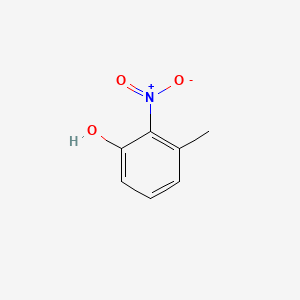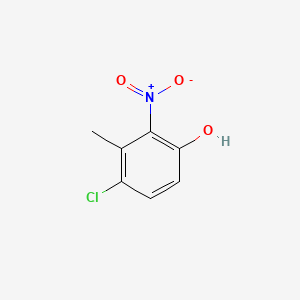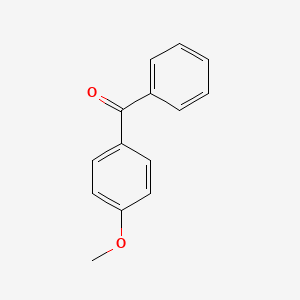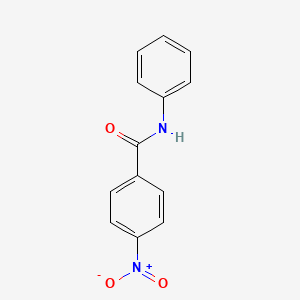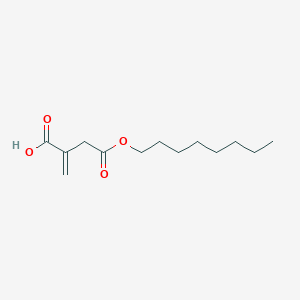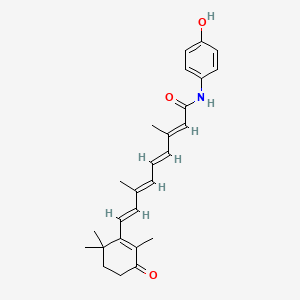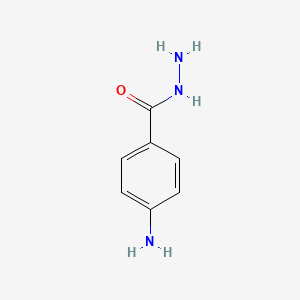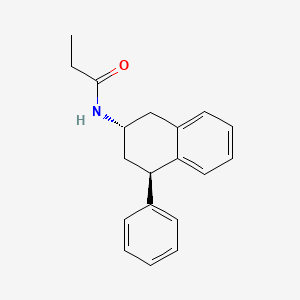
6-羟基-DL-多巴
描述
6-羟基多巴,也称为2,4,5-三羟基苯丙氨酸,是一种儿茶酚胺神经毒素和内源性兴奋性毒素。它是氨基酸酪氨酸的衍生物,在结构上类似于多巴胺。 该化合物以其对去甲肾上腺素能神经元的特异性神经毒性作用而闻名,使其成为神经生物学研究中宝贵的工具 .
科学研究应用
6-羟基多巴具有广泛的科学研究应用,包括:
作用机制
6-羟基多巴通过几种机制发挥其作用:
生化分析
Biochemical Properties
6-Hydroxy-DL-DOPA plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to inhibit RAD52, a protein involved in DNA repair, by binding to its single-strand DNA binding domains . Additionally, 6-Hydroxy-DL-DOPA inhibits APE1 (apurinic/apyrimidinic endonuclease), which is essential for the DNA base excision repair pathway . These interactions highlight the compound’s potential in influencing DNA repair mechanisms and its relevance in cancer research, particularly in BRCA-deficient cancer cells .
Cellular Effects
6-Hydroxy-DL-DOPA has notable effects on various cell types and cellular processes. It selectively inhibits the proliferation of BRCA-deficient cancer cells by disrupting the RAD52 protein’s ability to bind to single-strand DNA . This disruption leads to impaired DNA repair and increased cell death in these cancer cells. Furthermore, 6-Hydroxy-DL-DOPA has been shown to affect noradrenergic neurons, leading to neurotoxicity and the destruction of noradrenergic nerve terminals in peripheral organs and tissues . This neurotoxic effect is particularly significant in studies related to neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 6-Hydroxy-DL-DOPA involves its interaction with specific biomolecules and enzymes. As an allosteric inhibitor of RAD52, 6-Hydroxy-DL-DOPA binds to the protein and transforms its oligomeric ring structures into dimers, thereby abolishing the ssDNA binding channel . This inhibition prevents RAD52 from participating in DNA repair processes, leading to increased sensitivity of BRCA-deficient cells to DNA damage. Additionally, 6-Hydroxy-DL-DOPA inhibits APE1, further compromising the DNA repair pathways and enhancing its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-DL-DOPA can change over time. The compound is relatively stable when stored at -20°C and protected from light . Its neurotoxic effects on noradrenergic neurons are not permanent, as the sympathetic nervous system can regenerate and reinnervate the affected areas within approximately six weeks . This temporal aspect is crucial for understanding the long-term implications of 6-Hydroxy-DL-DOPA in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-DL-DOPA vary with different dosages in animal models. At high doses, the compound can produce near-total noradrenergic denervation of the hippocampus, neocortex, and cerebellum in rodents . This extensive denervation leads to significant neurotoxicity and can be lethal at extremely high doses. Conversely, lower doses may result in partial denervation and allow for the study of regenerative processes in the nervous system.
Metabolic Pathways
6-Hydroxy-DL-DOPA is involved in several metabolic pathways, particularly those related to catecholamine metabolism. It is a precursor to the neurotoxin 6-hydroxydopamine, which is formed by the action of L-aromatic amino acid decarboxylase . This conversion is significant in studies of neurodegenerative diseases, as 6-hydroxydopamine is used to model Parkinson’s disease in animal studies. Additionally, 6-Hydroxy-DL-DOPA can be further oxidized to form quinones, which contribute to its neurotoxic effects .
Transport and Distribution
Within cells and tissues, 6-Hydroxy-DL-DOPA is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its solubility and stability, with higher concentrations observed in regions with active catecholamine metabolism. This distribution pattern is essential for understanding its localized effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Hydroxy-DL-DOPA plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in DNA repair and catecholamine metabolism . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding this localization is crucial for elucidating the precise mechanisms of its biochemical and cellular effects.
准备方法
合成路线和反应条件: 6-羟基多巴可以通过多种化学途径合成。一种常见的方法是在受控条件下,使用特定的羟基化剂对L-多巴(3,4-二羟基苯丙氨酸)进行羟基化。 反应通常需要催化剂,并在水性介质中进行,以确保羟基化产物的稳定性 .
工业生产方法: 6-羟基多巴的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。该过程包括使用高纯度试剂和先进的纯化技术来分离所需的产物。 实施质量控制措施以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型: 6-羟基多巴会发生几种类型的化学反应,包括:
氧化: 它很容易被氧化形成活性氧 (ROS),例如超氧化物和过氧化氢。 .
常用试剂和条件:
主要形成的产物:
氧化产物: 醌、多巴色素和多巴胺色素
还原产物: 还原的儿茶酚胺衍生物.
取代产物: 各种取代的儿茶酚胺.
相似化合物的比较
6-羟基多巴通常与其他儿茶酚胺衍生物进行比较,例如:
6-羟基多巴胺 (6-OHDA): 这两种化合物都是神经毒素,但6-羟基多巴对去甲肾上腺素能神经元更具选择性
属性
IUPAC Name |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRUSPZOTYMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943928 | |
| Record name | 2,5-Dihydroxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21373-30-8 | |
| Record name | 3-(2,4,5-Trihydroxyphenyl)-DL-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21373-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxydopa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HBL9XYQ8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-hydroxydopa (TOPA) exert its neurotoxic effects?
A1: TOPA's neurotoxicity is primarily attributed to two mechanisms:
- Excitotoxicity: TOPA, particularly its oxidized form, topa quinone, acts as a potent non-N-methyl-D-aspartate (non-NMDA) glutamatergic agonist. [] This leads to excessive neuronal excitation and subsequent cell death. [, ]
- Oxidative Stress: TOPA readily undergoes autoxidation, generating reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), superoxide radical (O2•-), and hydroxyl radical (•OH). [, ] These ROS cause oxidative damage to cellular components like lipids, proteins, and DNA, ultimately contributing to neuronal death. [, ]
Q2: Does 6-hydroxydopamine (6-OHDA) play a role in TOPA-induced neurotoxicity?
A2: While TOPA itself is neurotoxic, its in vivo conversion to 6-OHDA might contribute to its overall toxicity. 6-OHDA is a well-known neurotoxin that causes degeneration of noradrenergic nerve terminals. [] Some studies suggest that TOPA might be converted to 6-OHDA in vivo, further exacerbating its neurotoxic effects. []
Q3: How does TOPA affect norepinephrine (NE) levels in the brain?
A3: TOPA administration leads to a complex pattern of NE alterations in different brain regions:
- Depletion: In regions supplied by the dorsal noradrenergic bundle, like the neocortex and hippocampus, TOPA causes significant and long-lasting NE depletion. [] This depletion is likely due to the degeneration of noradrenergic neurons and impaired NE uptake. []
- Elevation: Conversely, TOPA can elevate NE levels in other areas like the cerebellum. [, ] This increase is attributed to enhanced intraneuronal NE storage rather than increased nerve endings. []
Q4: What is the molecular formula and weight of 6-hydroxydopa?
A4: The molecular formula of 6-hydroxydopa is C9H11NO5, and its molecular weight is 213.19 g/mol.
Q5: What are the key spectroscopic characteristics of 6-hydroxydopa and its derivatives?
A5:
- 6-Hydroxydopa: Exhibits a UV absorbance maximum (λmax) at 291 nm. []
- Topa Quinone: Displays a UV absorbance maximum (λmax) at 460 nm in the presence of amines. []
- 6-Hydroxydopa Radical: Characterized by a sharp peak at 440 nm, shifting to 460 nm upon amine addition. []
- Phenylhydrazine and p-Nitrophenylhydrazine Derivatives: Exhibit distinct resonance Raman spectra that are consistent with the presence of topa quinone. []
Q6: What is the biological role of 6-hydroxydopa?
A6: TOPA, in its oxidized quinone form (TPQ), serves as an essential cofactor in copper amine oxidases (CAOs). [, , , ] CAOs are enzymes that catalyze the oxidative deamination of primary amines. []
Q7: How does topa quinone function as a cofactor in CAOs?
A7: Topa quinone acts as a redox-active cofactor, cycling between its oxidized (quinone) and reduced (benzenetriol) forms during the catalytic cycle of CAOs. It participates in the transfer of electrons from the amine substrate to molecular oxygen, ultimately leading to the formation of an aldehyde, ammonia, and hydrogen peroxide. [, , , ]
Q8: Can copper amine oxidases function without the topa quinone cofactor?
A8: No, the topa quinone cofactor is essential for the catalytic activity of copper amine oxidases. Studies with copper-free apoenzymes demonstrate that they cannot oxidize substrates efficiently. [, ]
Q9: How is topa quinone generated in CAOs?
A9: Topa quinone is produced through post-translational modification of a specific tyrosine residue within the CAO active site. This process requires both molecular oxygen and the enzyme-bound copper ion. [, , ]
Q10: What are the main toxic effects of 6-hydroxydopa?
A10: TOPA is a strong neurotoxin, primarily targeting catecholaminergic neurons. [, , ] Its toxicity is linked to both its ability to induce oxidative stress [, ] and its action as an excitotoxic agent, particularly in its oxidized topa quinone form. [, ]
Q11: Are there any protective strategies against TOPA-induced neurotoxicity?
A11: Research suggests that certain compounds may offer protection against TOPA-induced damage:
- Antioxidants: Compounds like norepinephrine can neutralize the cytotoxic effects of TOPA and its related compounds by scavenging free radicals generated during autoxidation. []
- NMDA Receptor Antagonists: Antagonists of non-NMDA glutamate receptors, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), can block TOPA's excitotoxic effects and protect neurons from cell death. [, , ]
- Ganglioside GM1: This neuroprotective agent has demonstrated efficacy in safeguarding neurons against TOPA-induced degeneration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)

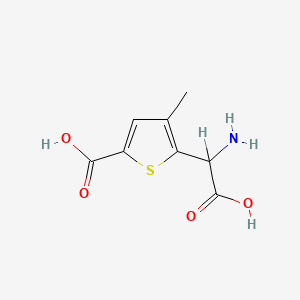
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
